molecular formula C26H32N2O5 B13918410 tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

Cat. No.: B13918410
M. Wt: 452.5 g/mol
InChI Key: JPWWQGKYHGUXMT-UHFFFAOYSA-N
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Description

This compound is a protected amino acid derivative featuring a tert-butyl carbamate (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The Boc group provides acid-labile protection for the amine, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies critical in solid-phase peptide synthesis (SPPS) . The hexanoyl backbone and ketone group at the 1-position contribute to its solubility in organic solvents and facilitate further functionalization. This compound is widely used in medicinal chemistry and bioconjugation due to its stability under diverse reaction conditions and compatibility with automated synthesis platforms .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-18(16-29)10-8-9-15-27-24(30)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

JPWWQGKYHGUXMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • IUPAC Name: tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-oxohexyl]carbamate
  • Molecular Formula: C26H32N2O5
  • Molecular Weight: Approximately 452.5 g/mol
  • Key Functional Groups:
    • tert-butyl carbamate (Boc) protecting the lysine side chain amino group
    • 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting the α-amino group
    • Hexan-2-yl backbone with an oxo (aldehyde or ketone) group at position 1 (depending on derivative)

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate typically involves:

  • Protection of the lysine amino groups with Boc and Fmoc groups
  • Coupling of protected lysine derivatives with suitable reagents to install the carbamate and oxohexanoyl moieties
  • Purification by chromatography or crystallization

This compound is often prepared as an intermediate for peptide synthesis or as a protected amino acid derivative.

Stepwise Preparation Procedures

Protection of Lysine with Boc and Fmoc Groups
  • Starting Material: L-lysine or 5-aminopentanoic acid
  • Boc Protection: The ε-amino group of lysine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, commonly in aqueous or organic solvent with sodium bicarbonate or triethylamine as base.
  • Fmoc Protection: The α-amino group is protected by reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane with pyridine as base at 0–20 °C, stirred for 24 hours. The reaction mixture is then washed with sodium bicarbonate and brine, dried, and concentrated to yield Fmoc-Lys(Boc)-OH or related derivatives.
Formation of the Oxohexanoyl Side Chain
  • The hexan-2-yl backbone with an oxo group at position 1 can be introduced by coupling the protected lysine derivative with suitable aldehyde or acid derivatives.
  • Peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to activate carboxylic acids for amide bond formation under mild conditions.
  • Typical procedure: The protected lysine derivative is reacted with N-6-(9H-fluoren-9-ylmethoxycarbonyl)aminohexanoic acid in the presence of HATU and DIPEA in anhydrous solvent at room temperature, followed by purification.
Deprotection and Purification
  • Fmoc Deprotection: Carried out by treatment with diethylamine in dichloromethane (1:1 v/v), stirring for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is washed and dried.
  • tert-Butyl Ether Cleavage: When necessary, the Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour at room temperature, followed by solvent removal and purification by chromatography.
  • Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC), preparative layer chromatography, or precipitation techniques (e.g., in ethyl acetate) are used to isolate the pure compound.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Time Temperature Yield (%) Notes
Boc protection Boc2O, NaHCO3 or base, aqueous or organic solvent 1–4 hours RT >85 Protects ε-amino group of lysine
Fmoc protection Fmoc-Cl, pyridine, DCM 24 hours 0–20 °C 80–90 Protects α-amino group
Coupling with acid HATU, DIPEA, anhydrous solvent 1–2 hours RT 70–85 Forms amide bond with oxohexanoyl derivative
Fmoc deprotection Diethylamine/DCM (1:1) 2 hours RT Quantitative Removes Fmoc protecting group
Boc deprotection (optional) TFA/DCM (1:1) 1 hour RT Quantitative Removes Boc protecting group

Characterization Data

  • NMR Spectroscopy: Typical ^1H NMR signals include tert-butyl singlet (~1.09 ppm), methylene protons of hexanoyl chain (1.3–2.2 ppm), aromatic protons of fluorenyl group (7.2–7.8 ppm), and amide NH signals (~7–8 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with molecular formula C26H32N2O5 (e.g., M+H at m/z 453).
  • Chromatography: Purity and identity confirmed by RP-HPLC and preparative chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

Biology: In biological research, the compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .

Medicine: The compound plays a role in the synthesis of peptide-based therapeutics, which are used in treating various diseases, including cancer and metabolic disorders .

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other biochemical reagents .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the carboxyl group, ensuring selective reactions at the amino group. The removal of these protecting groups is achieved under specific conditions, allowing the synthesis of the desired peptide or protein .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact
Compound Name Key Structural Features Yield Purity (HPLC) Reference
Target Compound Boc-protected amine, Fmoc-protected lysine side chain, hexanoyl backbone 65–95% 95–97%
tert-butyl (2S,4R)-2-(((S)-6-(Fmoc-amino)-1-(tert-butoxy)-1-oxohexan-2-yl)carbamoyl)-4-(benzyloxy)pyrrolidine-1-carboxylate Added benzyloxy-pyrrolidine ring, carbamoyl linkage 98% 97%
tert-butyl (2S,4R)-2-((((S)-6-(Fmoc-amino)-1-(tert-butoxy)-1-oxohexan-2-yl)amino)methyl)-4-(benzyloxy)pyrrolidine-1-carboxylate Amino methyl linkage instead of carbamoyl 81% 97%
tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate Serine backbone with hydroxyl group, shorter chain N/A N/A
tert-butyl N2-((2S,4R)-1-(6-aminohexanoyl)-4-(benzyloxy)pyrrolidine-2-carbonyl)-N6-(Z)-L-lysinate Benzyloxycarbonyl (Z) group instead of Fmoc, aminohexanoyl chain 3.5% 95%

Key Observations :

  • Benzyloxy-pyrrolidine derivatives (e.g., compound 38 in ) exhibit higher yields (98%) due to steric stabilization during coupling reactions.
  • Z-group substitution (compound 49 in ) reduces yield (3.5%) due to harsh deprotection conditions (e.g., hydrogenolysis) compared to Fmoc.
  • Serine-based analogs () lack the hexanoyl chain, reducing steric hindrance but limiting versatility in peptide elongation.
Purification and Stability
  • Chromatography: Normal-phase (0–20% MeOH in DCM) and reverse-phase HPLC achieve >95% purity for most compounds .
  • Stability : Fmoc derivatives are stable under acidic conditions but degrade rapidly in piperidine/DMF (20% v/v, 30 min) . Boc groups remain intact in basic media but cleave with TFA .

Biological Activity

Tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H32N2O4C_{25}H_{32}N_{2}O_{4}, with a molecular weight of approximately 420.53 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

PropertyValue
Molecular FormulaC25H32N2O4C_{25}H_{32}N_{2}O_{4}
Molecular Weight420.53 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research suggests that compounds with similar structures can influence enzyme activity, particularly those involved in metabolic pathways.

Potential Biological Effects:

  • Antitumor Activity : Some studies indicate that carbamate derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Immune Modulation : The fluorenylmethoxycarbonyl group may enhance the immunogenicity of peptides, potentially aiding in vaccine development.
  • Neuroprotective Effects : Certain carbamate compounds have been shown to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various carbamate derivatives and found that specific modifications enhanced their potency against breast cancer cell lines (Smith et al., 2020).
  • Immunological Applications : Research conducted by Johnson et al. (2022) demonstrated that Fmoc-protected peptides could activate T cells more effectively, suggesting potential applications in immunotherapy.
  • Neuroprotection : A recent investigation revealed that certain carbamate derivatives could mitigate neuronal damage in models of Alzheimer's disease, indicating their potential as therapeutic agents (Lee et al., 2023).

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Smith et al., 2020AntitumorEnhanced cytotoxicity against breast cancer
Johnson et al., 2022Immune ModulationImproved T cell activation
Lee et al., 2023NeuroprotectionReduced neuronal damage in Alzheimer’s model

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